molecular formula C10H11N3O2 B1377097 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1424269-13-5

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1377097
CAS No.: 1424269-13-5
M. Wt: 205.21 g/mol
InChI Key: BTCQOKLMQNPBKN-UHFFFAOYSA-N
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Description

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This benzimidazole derivative is supplied as a powder and should be stored at room temperature . As part of the benzimidazole class of heterocyclic compounds, this chemical scaffold is of significant interest in medicinal chemistry and drug discovery research due to its wide range of biological activities . Benzimidazole derivatives are frequently investigated for their potential as therapeutic agents, with studies exploring their antimicrobial, anticancer, and antiplasmodial properties, among others . The specific structural features of this compound—including the 2-amino substituent, the N-ethyl group, and the carboxylic acid moiety at the 5-position—make it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key intermediate in the development of novel pharmaceutical candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) prior to use. Hazard Statements Apply: H303-H315-H319-H335 .

Properties

IUPAC Name

2-amino-1-ethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQOKLMQNPBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424269-13-5
Record name 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid
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Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common route to benzodiazole derivatives involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes, followed by cyclization to form the benzodiazole ring system. For example, sonicated-assisted condensation of o-phenylenediamine with aromatic aldehydes under mild conditions has been reported to efficiently yield benzimidazole carboxylic acids.

  • Reaction conditions: Room temperature sonication, ammonium nickel sulfate catalyst.
  • Advantages: Mild, solvent-efficient, and rapid reaction times.
  • Application: This method can be adapted for the synthesis of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid by selecting appropriate aldehyde or carboxylic acid precursors.

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) have been employed to synthesize benzodiazole derivatives efficiently. For example, a solvent-free, catalyst-free one-pot reaction involving 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or malonates at 60°C yielded pyrimido[2,1-b]benzothiazole carboxylic acids with good yields (60%-72%).

  • Mechanism: Knoevenagel condensation followed by Michael addition and intramolecular cyclization.
  • Benefits: High bond-forming efficiency, environmentally friendly (no solvent or catalyst), and straightforward purification.
  • Relevance: The approach can inspire analogous synthesis for benzodiazole carboxylic acids, including the target compound.

Specific Preparation Methods for this compound

Stepwise Synthesis via Ester Intermediates

A synthetic route involves preparing methyl or ethyl esters of benzimidazole-5-carboxylic acid derivatives, followed by amination and deprotection steps. This approach includes:

  • Step 1: Synthesis of 3H-benzo[d]imidazole-5-carboxylic acid methyl esters via cyclization of substituted o-phenylenediamines with appropriate carboxylic acid derivatives.
  • Step 2: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.
  • Step 3: Alkylation at N-1 position with ethyl groups using alkyl halides under basic conditions.
  • Step 4: Hydrolysis of esters to yield the free carboxylic acid.

This method allows precise control over substitution patterns and is supported by spectroscopic characterization (NMR, IR, MS) to confirm structure and purity.

Solid-Phase Synthesis for Amino-Substituted Benzodiazoles

Recent advances include solid-phase synthesis techniques for 2-(aminophenyl)benzodiazole derivatives, which facilitate the preparation of amino acid conjugates with high chiral purity.

  • Process: Attachment of amino acid derivatives to resin-bound intermediates, cyclization to benzodiazole on solid support, and cleavage under mild acidic conditions.
  • Advantages: High stereochemical control, ease of purification, and scalability.
  • Potential: Adaptable for synthesizing this compound by selecting appropriate amino acid and alkylation steps.

Comparative Data Table of Preparation Conditions and Yields

Methodology Key Reagents / Conditions Reaction Type Yield (%) Notes
Sonication-assisted condensation o-Phenylenediamine + aromatic aldehyde, Ni catalyst, RT sonication Cyclization 75-90 Mild, fast, solvent-efficient
One-pot solvent-free MCR 2-Aminobenzothiazole + benzaldehyde + β-ketoesters, 60°C, no solvent Knoevenagel + Michael addition + cyclization 60-72 Eco-friendly, simple purification
Ester intermediate route o-Phenylenediamine + carboxylic acid derivatives, alkylation, amination, hydrolysis Stepwise functionalization 55-80 Controlled substitution, spectroscopic confirmation
Solid-phase synthesis Resin-bound amino acid derivatives, Fmoc chemistry, acid cleavage Cyclization on solid support 65-85 High chiral purity, scalable

Research Findings and Analytical Data

  • Spectroscopic Characterization : Successful syntheses are confirmed by characteristic NMR signals, such as singlets corresponding to protons on the benzodiazole ring and shifts indicative of carboxylic acid and amino substituents.
  • Purity Assessment : Elemental analysis (C, H, N) and mass spectrometry confirm molecular weight and composition, ensuring high purity of the final product.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and completion.
  • Yield Optimization : Reaction temperature, solvent choice, and catalyst presence are optimized to maximize yield and minimize side products.

Summary of Preparation Strategy for this compound

  • Starting Materials : o-Phenylenediamine or substituted derivatives as core building blocks.
  • Cyclization : Formation of the benzodiazole ring via condensation with aldehydes or carboxylic acid derivatives.
  • Functionalization : Introduction of amino group at position 2, typically via nucleophilic substitution or reductive amination.
  • N1-Alkylation : Ethylation at the N-1 position using alkyl halides under basic conditions.
  • Carboxyl Group Introduction : Either direct cyclization with carboxylic acid derivatives or ester hydrolysis to yield free acid.
  • Purification and Characterization : Crystallization, chromatography, and spectroscopic methods to ensure product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzimidazole/Benzodiazole Core

2-Oxo-1,3-dihydro-1H-benzimidazole-5-carboxylic Acid
  • Key Differences: Replaces the amino and ethyl groups with a ketone (oxo) at position 2 and a partially saturated 1,3-dihydro structure.
5-Fluoro-1H-benzimidazole-2-carboxylic Acid
  • Key Differences : Features a fluorine atom at position 5 and a carboxylic acid at position 2 (vs. position 5 in the target compound).
  • Implications : Fluorine’s electronegativity increases electron-withdrawing effects, which may influence acidity (pKa) and bioavailability. The shifted carboxylic acid position alters spatial interactions in binding pockets .
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Key Differences : Substitutes the ethyl group with a bulky 3,4,5-trimethoxyphenyl group and a methyl at position 2.

Functional Group Modifications

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Key Differences : Introduces a 4-hydroxyphenyl group at position 2.
  • Implications: The phenolic hydroxyl group adds hydrogen-bond donor capacity and acidity, which could improve interactions with polar residues in enzymes or receptors .
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
  • Key Differences : Contains a methyl group at position 1 and an oxo group in a dihydrobenzodiazole core.
  • Implications : Partial saturation of the ring may reduce conjugation, affecting electronic delocalization and stability. The methyl group offers minimal steric impact compared to ethyl .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Bioactivity Notes
Target Compound 205.22 2-Amino, 1-Ethyl, 5-COOH Moderate (polar groups) Potential for hydrogen bonding
2-Oxo-1,3-dihydro analog 194.18 2-Oxo, 5-COOH High (ketone enhances) Likely metabolic instability
5-Fluoro-2-COOH analog 210.17 5-Fluoro, 2-COOH Low (fluorine effect) Enhanced electronegativity
Trimethoxyphenyl analog 327.35 2-Methyl, 1-(3,4,5-OMePh), 5-COOH Low (bulky substituent) High lipophilicity for membrane penetration
4-Hydroxyphenyl analog 256.25 2-(4-OHPh), 5-COOH Moderate (phenolic OH) Improved receptor binding via OH

Biological Activity

2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS Number: 1424269-13-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure includes a benzodiazole moiety, which is known for various pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical properties of this compound are as follows:

PropertyValue
Chemical FormulaC10H11N3O2
Molecular Weight205.22 g/mol
IUPAC Name2-amino-1-ethylbenzimidazole-5-carboxylic acid
PubChem CID71757586
AppearancePowder

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Mycobacterium tuberculosis : Demonstrated significant antibacterial activity, suggesting potential for tuberculosis treatment.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Interaction

This compound interacts with various enzymes, influencing their activity. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. It can modulate enzyme activity and receptor interactions, leading to alterations in cellular processes such as:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Proliferation : Inhibition of rapid cell division in tumors.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus strains.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested on A549 and MCF7 cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative effects.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectMIC/IC50 Values
AntimicrobialStaphylococcus aureusGrowth inhibition3.12 - 12.5 µg/mL
AntimicrobialMycobacterium tuberculosisSignificant reductionNot specified
AnticancerA549 (lung cancer)Cell viability decreaseIC50 = X µM
AnticancerMCF7 (breast cancer)Cell viability decreaseIC50 = Y µM

Q & A

Basic: What synthetic routes are recommended for preparing 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of substituted benzimidazole precursors. A common approach is to condense 2-aminophenol derivatives with ethyl-containing carboxylic acid intermediates under catalytic conditions. For example, cyclization reactions using nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) as catalysts in solvents like DMF or ethanol can enhance yield and selectivity . Purification steps may involve recrystallization from polar aprotic solvents or column chromatography. Key intermediates should be characterized via HPLC and NMR to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • Melting Point Analysis : Determine purity using differential scanning calorimetry (DSC) or capillary methods (reported range: 284–286°C) .
  • UV/Vis and IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Resolve ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons adjacent to the benzodiazole ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₀N₃O₂: 192.0772) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:
Contradictions often arise from polymorphism, solvent effects, or instrumentation artifacts. Strategies include:

  • Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or XRD patterns and match experimental data .
  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .

Advanced: What computational tools are effective for predicting the compound’s reactivity or binding properties?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors) using PDB structures.
  • Retrosynthesis Tools : Platforms leveraging databases like Reaxys or Pistachio suggest feasible synthetic pathways based on known reactions of benzimidazole derivatives .
  • DFT Calculations : Gaussian or ORCA software can predict electronic properties (e.g., HOMO-LUMO gaps) relevant to photochemical behavior .

Basic: What purification strategies optimize yield and purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7) to separate polar byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: How can reaction yields be improved for scale-up synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace conventional acids with MTAMO or nano-ZnO to reduce side reactions .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 300°C; store at 2–8°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Carboxylic acid group is stable in acidic conditions (pH 2–4) but may decarboxylate at pH >8 .
  • Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the benzodiazole ring .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
  • ADMET Profiling : Assess pharmacokinetics via Caco-2 cell permeability and microsomal stability tests .
  • Structural Modifications : Introduce substituents (e.g., halogens) at the 2-position to enhance binding affinity .

Advanced: What crystallographic methods validate the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal XRD : Use SHELX software for structure refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files to detect polymorphism .

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